

Flow cytometry apoptosis detection with Niraparib

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Compound Focus: Niraparib Tosylate

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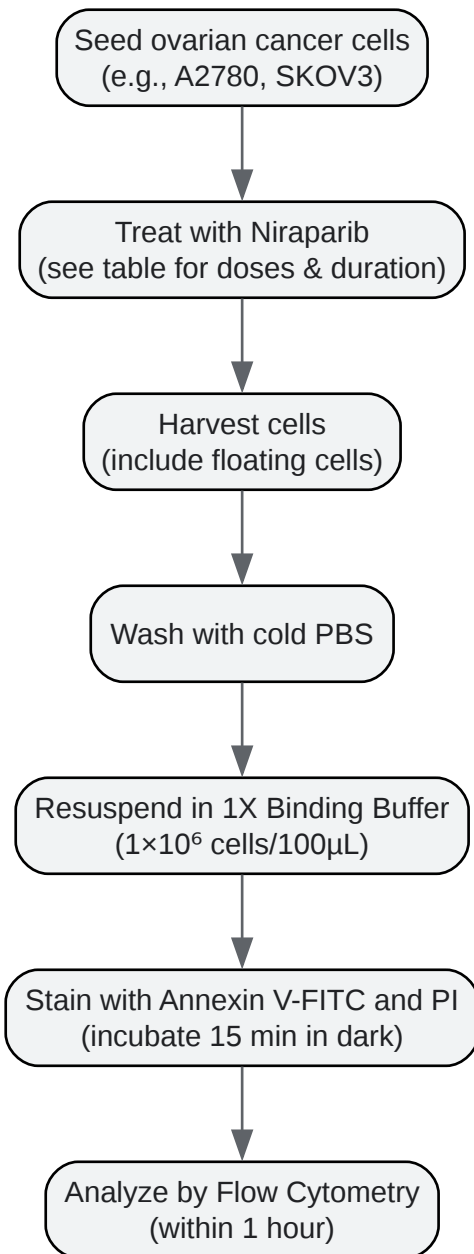
Niraparib-Induced Apoptosis Detection Protocol

The following protocol synthesizes methodologies from recent publications investigating niraparib in ovarian cancer models [1] [2] [3]. The core of the detection utilizes the **Annexin V/Propidium Iodide (PI)** assay to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials and Reagents

- **Cell Lines:** Ovarian cancer cell lines such as A2780, SKOV3, or PEO1 [2] [3].
- **Drug:** Niraparib (e.g., Selleck Chemicals, S2741) [4]. Prepare a stock solution in DMSO and store at -20°C.
- **Staining Reagents:** Annexin V-FITC conjugate and Propidium Iodide (PI). Commercial kits are available (e.g., Annexin V-FITC Apoptosis Detection Kit) [5] [6].
- **Buffers:** 1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂), Phosphate-Buffered Saline (PBS).
- **Equipment:** Flow cytometer with 488 nm excitation laser and filters for FITC (~530 nm) and PI (~617 nm).

Experimental Workflow The diagram below outlines the key steps for preparing and analyzing cells treated with niraparib.



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Detailed Procedural Steps

- **Cell Seeding and Treatment:** Seed cells and allow to adhere overnight. Treat with your chosen concentration of niraparib (refer to the table below for guidance) for the desired duration. Include a vehicle control (e.g., DMSO at the same dilution as niraparib) [2] [3].
- **Cell Harvesting:** After treatment, collect both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic method like EDTA or mild trypsinization to preserve membrane integrity [7].

- **Staining:** Wash cells twice with cold PBS. Resuspend the cell pellet (1×10^6 cells) in 100 μL of 1X Binding Buffer. Add Annexin V-FITC and PI as per kit instructions. Typically, 5 μL of each dye is used. Incubate for 15 minutes at room temperature in the dark [5] [6].
- **Flow Cytometry Analysis:** After incubation, add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Use a 488 nm laser for excitation.
 - **Annexin V-FITC** is detected in the FL1 channel (e.g., 530/30 nm filter).
 - **PI** is detected in the FL2 or FL3 channel (e.g., 575/26 nm or >670 nm filter).

Data Interpretation

- **Annexin V-FITC negative / PI negative:** Viable, non-apoptotic cells.
- **Annexin V-FITC positive / PI negative:** Early apoptotic cells.
- **Annexin V-FITC positive / PI positive:** Late apoptotic or necrotic cells.

Key Experimental Parameters from Literature

The table below summarizes specific conditions and outcomes from published studies to assist in experimental design.

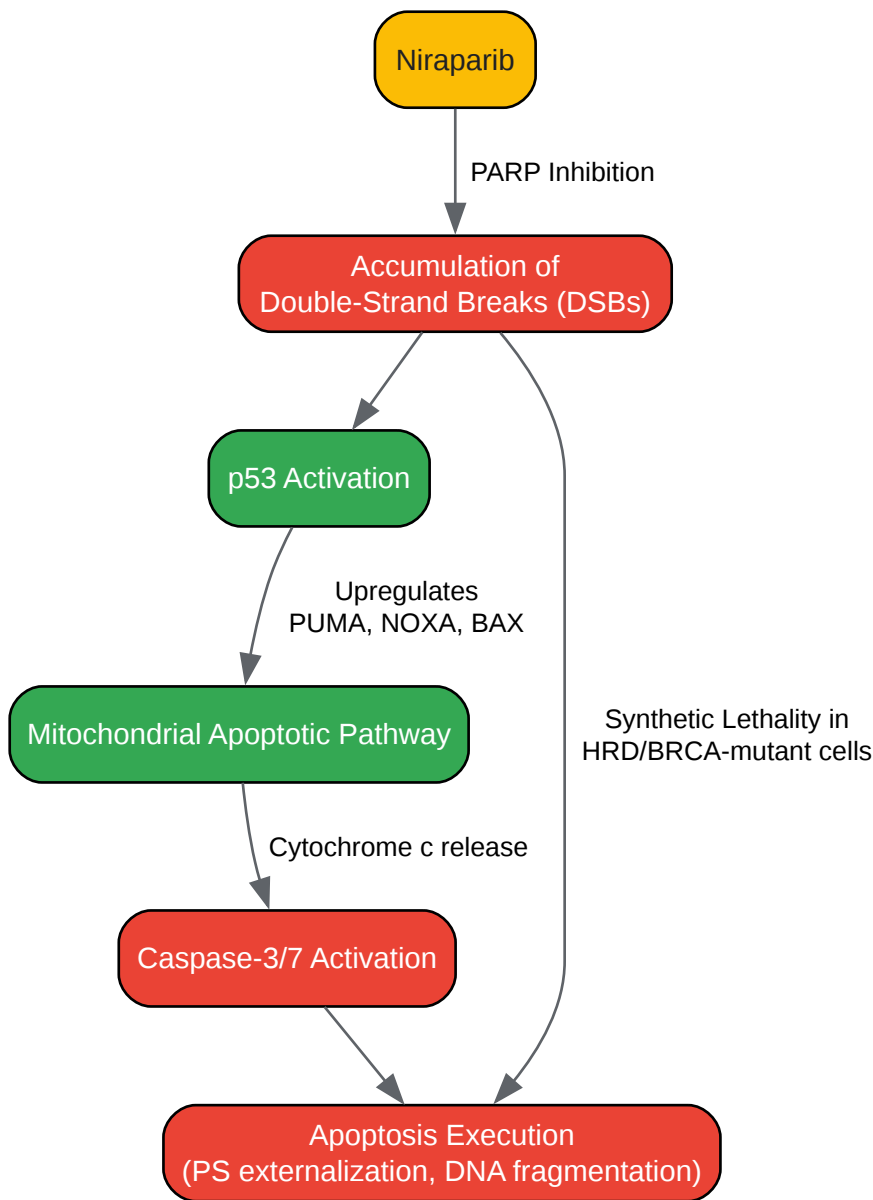
Table 1: Reported Niraparib Treatments and Apoptotic Effects

Cell Line	Niraparib Concentration	Treatment Duration	Key Apoptotic Findings	Citation
A2780 (BRCA wild-type)	5 μM	48 hours	Synergistic increase in apoptosis when combined with Short-Term Starvation (STS); increased cleaved caspase-3.	[2]
SKOV3 (BRCA wild-type)	5 μM	48 hours	Increased apoptosis in combination with STS.	[2]
A2780 (BRCA wild-type)	1 μM	48 hours	Synergistic reduction in cell viability and increased apoptosis when combined with 100 pM Trabectedin; effect was p53-dependent.	[3]

Cell Line	Niraparib Concentration	Treatment Duration	Key Apoptotic Findings	Citation
PEO1 (BRCA2 mutant)	~7.5 μ M (IC ₅₀)	24 hours	More sensitive to niraparib alone; combination with Brivanib enhanced apoptosis.	[1] [6]

Molecular Signaling in Niraparib-Induced Apoptosis

Niraparib induces apoptosis primarily through DNA damage accumulation. The diagram below illustrates the key signaling pathways involved, as reported in the literature.



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The core mechanism involves **inhibition of PARP**, a key enzyme in DNA single-strand break repair. This leads to the stalling and collapse of replication forks, resulting in cytotoxic double-strand breaks (DSBs) [1]. In cells with homologous recombination deficiency (HRD), such as those with **BRCA1/2 mutations**, repair of these DSBs is compromised, leading to genomic instability and cell death via synthetic lethality [1] [3].

As visualized, the accumulated DNA damage triggers **p53 activation**, upregulating pro-apoptotic proteins like PUMA, NOXA, and BAX [3]. This initiates the mitochondrial apoptotic pathway, resulting in caspase-3/7 activation—a definitive marker of apoptosis detectable by cleavage-specific antibodies in flow cytometry

or western blot [2] [3]. Caspase activation leads to key apoptotic hallmarks, including phosphatidylserine (PS) externalization (detected by Annexin V) and DNA fragmentation [7] [8].

Methodological Notes for Researchers

- **Multiparametric Panels:** For a deeper analysis, consider incorporating additional markers. Antibodies against **cleaved caspase-3** or **cleaved PARP** can provide earlier and more specific confirmation of apoptotic commitment and can be combined with Annexin V in a multiplexed panel [7].
- **Inclusion of Floating Cells:** A critical step for accurate quantification. A significant proportion of apoptotic cells detach from the culture substrate; discarding the culture supernatant will lead to a substantial underestimation of the apoptosis rate [7].
- **Gating and Controls:** Always use single-stained and untreated controls to properly set up compensation and gating on the flow cytometer. Distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations [8].

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